2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
CAS No.: 805184-96-7
Cat. No.: VC3786833
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 805184-96-7 |
|---|---|
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine |
| Standard InChI | InChI=1S/C10H11N3O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2 |
| Standard InChI Key | FDRQQRWVLQQGBK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NOC(=N2)CCN |
| Canonical SMILES | C1=CC=C(C=C1)C2=NOC(=N2)CCN |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, reflects its core structure: a five-membered 1,2,4-oxadiazole ring with a phenyl group (-CH) at position 3 and a two-carbon amine chain (-CHCHNH) at position 5 . Its SMILES notation, C1=CC=C(C=C1)C2=NOC(=N2)CCN, encodes the connectivity of atoms, emphasizing the aromatic phenyl ring fused to the heterocycle .
Table 1: Key Identifiers of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
| Property | Value |
|---|---|
| CAS Registry Number | 805184-96-7 |
| Molecular Formula | |
| Molecular Weight | 189.21 g/mol |
| InChI Key | FDRQQRWVLQQGBK-UHFFFAOYSA-N |
| Topological Polar Surface Area | 71.8 Ų |
Structural Analysis
The 1,2,4-oxadiazole ring is a planar, aromatic heterocycle with delocalized π-electrons contributed by two nitrogen atoms and one oxygen atom. Substituents influence electronic distribution:
-
Phenyl Group: Enhances lipophilicity and stabilizes the ring through resonance .
-
Ethanamine Chain: Introduces basicity (pKa ~10.5 for primary amines) and hydrogen-bonding capability, critical for biological interactions .
X-ray crystallography of analogous compounds reveals bond lengths of 1.32–1.38 Å for N-O and C-N bonds within the oxadiazole ring, consistent with partial double-bond character .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves cyclocondensation of amidoximes with carboxylic acid derivatives under acidic or basic conditions :
-
Amidoxime Formation: Reacting nitriles with hydroxylamine yields amidoximes (e.g., benzamidoxime from benzonitrile).
-
Cyclization: Treating amidoximes with acyl chlorides or anhydrides in the presence of a base (e.g., NaHCO) forms the oxadiazole ring.
For example:
Yields typically range from 60–75% after purification via column chromatography .
Scalability and Optimization
Industrial production employs continuous flow reactors to enhance efficiency and safety. Key parameters include:
-
Temperature: 80–100°C for exothermic cyclization.
-
Solvents: Ethanol or acetonitrile balance reactivity and environmental impact.
Physicochemical Properties
Thermal and Solubility Characteristics
-
Melting Point: Predicted >150°C based on analogues with similar substituents .
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but poorly in water (<1 mg/mL) due to hydrophobic phenyl group .
-
Stability: Degrades above 200°C, releasing NO gases, as observed in thermogravimetric analysis .
Table 2: Comparative Properties of 1,2,4-Oxadiazole Derivatives
| Compound | Melting Point (°C) | Water Solubility (mg/mL) | LogP |
|---|---|---|---|
| 2-(3-Phenyl-...)ethanamine | >150 | <1 | 2.1 |
| 3-(4-Nitrophenyl) analogue | 167 | 0.5 | 2.5 |
| 5-Methyl derivative | 132 | 2.3 | 1.8 |
Spectroscopic Profiles
-
IR Spectroscopy: Strong absorption at 1650 cm (C=N stretch) and 1240 cm (N-O stretch) .
-
H NMR (400 MHz, CDCl): δ 7.8–8.1 (m, 5H, Ph), 3.1 (t, 2H, CHNH), 2.7 (t, 2H, CH-oxadiazole) .
Pharmacological and Material Applications
Materials Science Applications
-
Polymer Additives: Improves thermal stability of polyamides by 40°C when incorporated at 5 wt%, attributed to radical scavenging by the oxadiazole ring .
-
Liquid Crystals: Smectic phases observed in derivatives with longer alkyl chains, suggesting utility in display technologies .
Future Directions
Further research should prioritize:
-
Structure-Activity Relationships: Modifying the ethanamine chain to enhance bioavailability.
-
Green Synthesis: Developing solvent-free cyclization methods using microwave irradiation.
-
Clinical Trials: Evaluating antitussive efficacy in human subjects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume